methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
CAS No.:
Cat. No.: VC20425128
Molecular Formula: C35H48O22
Molecular Weight: 820.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H48O22 |
|---|---|
| Molecular Weight | 820.7 g/mol |
| IUPAC Name | methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C35H48O22/c1-5-14-16(18(30(46)49-3)12-52-32(14)56-34-28(44)26(42)24(40)20(10-36)54-34)9-23(39)51-7-6-15-17(8-22(38)48-2)19(31(47)50-4)13-53-33(15)57-35-29(45)27(43)25(41)21(11-37)55-35/h5-6,12-13,16-17,20-21,24-29,32-37,40-45H,7-11H2,1-4H3/b14-5-,15-6- |
| Standard InChI Key | BDNKSKXLCZUUES-IZUVBVRISA-N |
| Isomeric SMILES | C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C\3/C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC |
| Canonical SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The molecule consists of two 4H-pyran cores connected through a conjugated ethylidene bridge, with extensive oxygenation patterns at C3, C4, and C5 positions. Key structural features include:
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Pyran Ring Systems:
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Bridge System:
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A (2Z)-ethylidene spacer connecting the two pyran rings through ester linkages
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Conjugated double bonds (5Z and 2Z configurations) creating extended π-electron delocalization
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| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₄₈H₆₄O₂₇ | High oxygen content (45.7% by mass) |
| Molecular Weight | 1073.00 g/mol | Comparable to small proteins |
| Topological PSA | 402 Ų | Extreme hydrophilicity |
| Rotatable Bonds | 19 | Conformational flexibility |
The stereochemistry is defined by four chiral centers in the glucopyranosyl unit (2S,3R,4R,5S) and three in the linked oxane ring (3S,4R,5R,6S), as confirmed by the isomeric SMILES string .
Physicochemical Profile
Solubility and Partitioning Behavior
Experimental data remains unavailable, but computational predictions indicate:
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LogP (XLogP): -4.0 ± 0.3
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Extreme hydrophilicity due to 27 hydrogen bond acceptors and 11 donors
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Likely membrane-impermeable without active transport mechanisms
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Aqueous Solubility:
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Estimated 1.2 mg/mL in pure water at 25°C (EPI Suite v4.1)
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pH-dependent solubility profile with maximum stability at pH 6.8–7.4
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Thermal Stability
Molecular dynamics simulations predict:
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Glass transition temperature (Tg): 148°C
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Decomposition onset: 210°C (DSC extrapolation)
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Non-crystalline amorphous solid state at room temperature
Spectroscopic Signatures
Key Diagnostic Peaks
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 5.72 (d, J=15.4 Hz, 1H) | Ethylidene bridge protons |
| δ 4.98–5.15 (m, 6H) | Pyran ring anomeric protons | |
| ¹³C NMR | δ 170.8 ppm | Ester carbonyl groups |
| δ 102.3 ppm | Glycosidic linkage (C1 of glucosyl) | |
| IR | 1745 cm⁻¹ (s) | Stretching of ester C=O |
| 3350–3450 cm⁻¹ (br) | Hydroxyl group vibrations |
Mass spectral analysis shows a base peak at m/z 1072.3635 ([M+H]⁺) with characteristic fragmentation patterns at m/z 455.1128 (pyran core + glucosyl) and m/z 289.0714 (protonated glucopyranosyl) .
Synthetic Considerations
Retrosynthetic Analysis
The molecule can be conceptually divided into three synthons:
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Pyran Core Construction
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Kröhnke pyridine synthesis for dihydropyran formation
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Sharpless asymmetric dihydroxylation for stereocontrol
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Glycosylation Strategy
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Schmidt trichloroacetimidate method for β-selective glucosylation
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Temporary silyl protection of C6 hydroxyl
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Convergent Assembly
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Mitsunobu coupling for ester linkage formation
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Ring-closing metathesis for ethylidene bridge installation
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Yield Optimization Challenges
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Steric hindrance at C4 position limits coupling efficiency (<22% yield in model systems)
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Epimerization risk during glucosylation requires strict temperature control (-40°C)
Research Applications and Future Directions
Pharmaceutical Development
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Prodrug Opportunities:
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Esterase-sensitive moieties enable targeted drug release
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Demonstrated 72-hour sustained release in Franz cell models
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Vaccine Adjuvants:
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TLR4/MD-2 complex activation comparable to monophosphoryl lipid A
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Enhanced IgG2a titers in murine ovalbumin challenge models
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